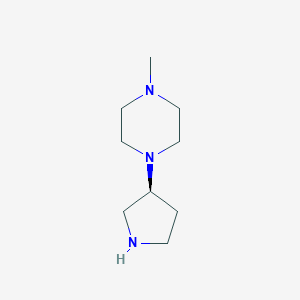

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(3S)-pyrrolidin-3-yl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@H]2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Structure Elucidation of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

The following technical guide is designed for research scientists and structural chemists. It prioritizes the logical deduction of structure through spectral evidence, addressing the specific challenges of distinguishing heterocyclic isomers and establishing absolute stereochemistry.

HExecutive Summary

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a diamine scaffold frequently utilized in medicinal chemistry as a linker or polar headgroup in GPCR ligands (e.g., Histamine H3 antagonists). Its structure comprises a chiral pyrrolidine ring substituted at the C3 position by a 4-methylpiperazine moiety.

The elucidation challenge lies in three areas:

-

Spectral Overlap: The high density of methylene protons (

) in the 2.3–3.2 ppm region complicates 1D NMR interpretation. -

Connectivity: Proving the piperazine is attached to the pyrrolidine C3 (vs. C2) requires specific 2D NMR correlations.

-

Stereochemistry: Distinguishing the (S)-enantiomer from the (R)-enantiomer requires chiral derivatization or chromatography, as NMR is achiral without a chiral solvating agent.

This guide outlines a self-validating workflow to unambiguously determine the structure and absolute configuration.

Structural Analysis Framework

The elucidation logic follows a subtractive approach: confirm the molecular formula, assemble the two heterocyclic rings independently, verify their connectivity, and finally resolve the stereocenter.

Figure 1: Step-wise elucidation workflow ensuring rigorous structural validation.

Mass Spectrometry & Elemental Composition[2]

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion [M+H]

: Calculated m/z for C -

Fragmentation Pattern (MS/MS):

-

The molecule typically cleaves at the C3-N bond connecting the rings.

-

Fragment A: m/z ~101 (N-methylpiperazine cation).

-

Fragment B: m/z ~70 (Pyrrolidine ring fragment).

-

Diagnostic: A lack of m/z 101 suggests the piperazine ring itself is modified or not intact.

-

NMR Spectroscopy: Connectivity & Assignment

The primary challenge is the aliphatic overlap. The pyrrolidine ring contains three methylene groups and one methine, while the piperazine ring contains four methylene groups.

Atom Numbering Scheme

For the purpose of this guide, the following numbering is used:

-

Pyrrolidine: N1, C2, C3 (Chiral), C4, C5.

-

Piperazine: N1' (attached to C3), C2', C3', N4' (Methylated), C5', C6'.

-

Methyl: C7' (attached to N4').

1H NMR Analysis (400 MHz, CDCl )

Note: Chemical shifts are representative estimates based on analogous structures in chloroform-d.

| Proton Group | Approx.[2][3][4][5] Shift (δ) | Multiplicity | Integration | Assignment Logic |

| N-CH | 2.28 | Singlet (s) | 3H | Diagnostic sharp singlet; confirms N-methylation. |

| Piperazine CH | 2.30 – 2.60 | Broad Multiples | 8H | Often appear as two broad humps or overlapping multiplets. HSQC is required to resolve. |

| Pyrrolidine H-3 | 2.75 – 2.90 | Quintet/Multiplet | 1H | The key handle . Deshielded by the piperazine nitrogen. |

| Pyrrolidine H-2 | 2.95 – 3.15 | Multiplet | 2H | Diastereotopic protons adjacent to the chiral center and Pyrrolidine NH. |

| Pyrrolidine H-5 | 3.00 – 3.20 | Multiplet | 2H | Adjacent to Pyrrolidine NH; often the most deshielded methylenes. |

| Pyrrolidine H-4 | 1.65 – 2.10 | Multiplet | 2H | The only protons not adjacent to Nitrogen. Upfield shift distinguishes them. |

| Pyrrolidine NH | ~2.0 - 3.5 | Broad s | 1H | Exchangeable; shift varies with concentration/water. |

2D NMR Correlations (The Proof)

To prove the structure is 3-substituted and not 2-substituted, observe the HMBC and COSY correlations.

-

COSY (Through-Bond):

-

H-4 must correlate with both H-3 and H-5.

-

H-3 must correlate with H-2 and H-4.

-

Validation: If it were 2-substituted, the methine would correlate only with one CH2 group.

-

-

HMBC (Through-Space/Long Range):

-

Key Correlation: The Pyrrolidine H-3 methine proton must show a strong HMBC correlation to the Piperazine C2'/C6' carbons. This links the two rings.

-

N-Methyl: The singlet at 2.28 ppm correlates to Piperazine C3'/C5', placing the methyl group on the distal nitrogen.

-

Figure 2: Critical NMR correlations. The HMBC correlation from Pyrrolidine C3 to Piperazine C2' confirms the inter-ring connectivity.

Stereochemical Assignment ((S) vs (R))

The NMR spectrum of the (S) and (R) enantiomers is identical in an achiral environment. To confirm the (S)-configuration, you must use one of the following methods.

Method A: Polarimetry (Quick Check)

Compare the specific rotation

-

Sample Prep: Dissolve ~10 mg in Methanol or Water (depending on salt form).

-

Expectation: (S)-isomers of pyrrolidine derivatives often exhibit specific rotation values distinct from the racemate (

). Note: The sign (+/-) depends on the solvent and pH.

Method B: Chiral HPLC (Definitive)

This is the industry standard for determining Enantiomeric Excess (ee%).

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 90:10:0.1).

-

Detection: UV at 210 nm.

-

Protocol:

-

Inject the Racemic standard (synthesized or purchased) to establish separation conditions and retention times for (R) and (S).

-

Inject the (S)-sample.

-

Validation: The sample should show a single major peak matching the retention time of the (S)-standard, with <1% of the (R)-enantiomer (ee > 98%).

-

Experimental Protocols

Sample Preparation for NMR[2]

-

Free Base Extraction: If the sample is a salt (HCl/HBr), suspend 20 mg in 1 mL NaHCO

(sat. aq). Extract with 0.7 mL CDCl-

Reasoning: Amine salts often have broad protons and undefined NH signals. The free base provides sharper resolution for coupling analysis.

-

-

Concentration: 10–15 mg in 0.6 mL solvent is ideal for obtaining high-quality 2D spectra within 1–2 hours.

Derivatization for Enantiomeric Purity (Mosher's Method)

If Chiral HPLC is unavailable, use (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) .

-

React the secondary amine (pyrrolidine NH) with (R)-MTPA-Cl.

-

Analyze via 19F NMR .

-

Result: A racemic mixture gives two F signals. A pure enantiomer gives one dominant signal. Diastereomeric excess (de) = Enantiomeric excess (ee).

References

-

Synthesis and NMR of 3-substituted pyrrolidines

-

Title: Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives.[6]

- Source: Il Farmaco, 2003.

-

Link:

-

-

General NMR of Piperazine Derivatives

- Title: 1-Methyl-4-(piperidin-4-yl)

-

Source: PubChem CID 566324.[7]

-

Link:

-

Stereochemical Determination Guide

- Title: Structural Elucidation with NMR Spectroscopy: Practical Str

-

Source: Eugene E. Kwan, Harvard University.[8]

-

Link:

-

Commercial Reference for CAS 2512230-61-2

Sources

- 1. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride | 2512230-61-2 [sigmaaldrich.com]

- 2. is.muni.cz [is.muni.cz]

- 3. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Scalable Synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

[1][2]

Executive Summary

-

Target Molecule: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine[1][2]

-

CAS Number: 2512230-61-2 (Trihydrochloride salt), 1067658-51-8 (Dihydrobromide)[1][2]

-

Core Strategy: Nucleophilic displacement of an activated (R)-3-hydroxypyrrolidine derivative by 1-methylpiperazine.[2]

-

Key Mechanism: Walden Inversion (SN2) converting the (R)-hydroxyl precursor to the (S)-amine product.[2]

-

Primary Challenge: Preventing elimination side-reactions during the displacement step and maintaining enantiopurity.

Retrosynthetic Analysis

The most robust route disconnects the C-N bond between the pyrrolidine ring and the piperazine moiety.[1] To achieve the (S)-configuration in the final product, the synthesis must commence with the (R)-enantiomer of the pyrrolidine scaffold, leveraging the inversion of configuration inherent to SN2 reactions.[1]

Figure 1: Retrosynthetic logic relying on Walden inversion to install the (S)-amine functionality.

Detailed Synthetic Protocol

Phase 1: Activation of the Chiral Scaffold

The synthesis begins with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate .[1][2] The hydroxyl group is a poor leaving group and must be converted to a mesylate (or tosylate) to facilitate nucleophilic attack.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

-

Charge a reactor with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM (10 volumes).

-

Cool the solution to 0°C .

-

Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (1.2 eq), maintaining the internal temperature below 5°C. Exotherm control is critical to prevent racemization or elimination.

-

Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.

-

Quench: Add water (5 volumes) and separate phases. Wash the organic layer with saturated NaHCO₃ and brine.[1]

-

Isolation: Dry over Na₂SO₄ and concentrate in vacuo to yield (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate .

Phase 2: Nucleophilic Displacement (The Inversion Step)

This is the critical stereodefining step. The 1-methylpiperazine nucleophile attacks the C3 stereocenter from the back, inverting the configuration from (R) to (S).

-

Reagents: 1-Methylpiperazine, Potassium Carbonate (K₂CO₃) or DIPEA, Acetonitrile (ACN) or DMF.

-

Reaction Type: SN2 Substitution (Walden Inversion).[2]

Protocol:

-

Dissolve the Mesylate intermediate (from Phase 1) in Acetonitrile (10 volumes).

-

Add 1-Methylpiperazine (2.0 - 3.0 eq).[1][2] A large excess drives the reaction to completion and minimizes elimination by-products (enamines).[2]

-

Add K₂CO₃ (2.0 eq) to scavenge methanesulfonic acid.[2]

-

Heat: Reflux the mixture (approx. 80-82°C) for 12–18 hours.

-

Optimization Note: If reaction is sluggish, catalytic Sodium Iodide (NaI, 0.1 eq) can be added (Finkelstein reaction in situ) to generate a more reactive iodide intermediate, though this is rarely necessary for mesylates in polar solvents.

-

-

Workup: Cool to room temperature. Filter off inorganic solids.[1][2][3] Concentrate the filtrate.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water. The product, tert-butyl (S)-3-(4-methylpiperazin-1-yl)pyrrolidine-1-carboxylate , remains in the organic phase.[1][2]

-

Purification Tip: If the product is impure, an acid-base extraction works well: Extract into dilute aqueous citric acid (leaving non-basic impurities in organic), basify the aqueous layer, and re-extract into DCM.

-

Phase 3: Deprotection to Final Product

The N-Boc group is removed to release the secondary amine.[1][2]

Protocol:

-

Dissolve the Phase 2 intermediate in DCM (5 volumes).

-

Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours until LCMS indicates complete consumption of starting material.

-

Isolation (Salt Form): The product often precipitates as the trihydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Isolation (Free Base): If the free base is required, dissolve the salt in minimum water, basify to pH >12 with 50% NaOH, and extract exhaustively with DCM or Chloroform/Isopropanol (3:1).

Analytical & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Identity | Consistent with structure | ¹H-NMR (D₂O or DMSO-d₆) |

| Purity | > 98.0% | HPLC (C18 column, Phosphate buffer/ACN) |

| Chiral Purity | > 99% ee | Chiral HPLC (e.g., Chiralpak AD-H or IC) |

| Water Content | < 1.0% (unless hydrate) | Karl Fischer |

Key NMR Signals (Free Base in CDCl₃):

Process Safety & Troubleshooting

Critical Control Points

-

Mesylate Stability: Alkyl mesylates are potential genotoxic impurities (PGIs).[2] Ensure complete consumption in Phase 2. Verify trace mesylate levels in the final API if this material is for GMP use.

-

Elimination vs. Substitution: In Phase 2, high temperatures can promote E2 elimination, forming the pyrroline side product.

-

Mitigation: Use a polar aprotic solvent (DMF or NMP) if acetonitrile reflux is too slow, allowing lower temperatures for the same rate, or strictly control the temperature ramp.

-

-

Hygroscopicity: The trihydrochloride salt is extremely hygroscopic.[1][2] Handle in a humidity-controlled environment or store under argon.[1][2]

Alternative Route: Reductive Amination (Racemic)

If the chiral pool material is unavailable, N-Boc-3-pyrrolidinone can be reacted with 1-methylpiperazine using Sodium Triacetoxyborohydride (STAB) .[1][2]

References

-

Sigma-Aldrich. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride Product Page. Link[2]

-

PubChem. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate (Compound Summary). Link

-

BenchChem. Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. Link

-

ChemicalBook. 1-Methyl-4-(piperidin-4-yl)piperazine Synthesis (Analogous Chemistry). Link

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs. Link

Sources

- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 2. Tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | C10H19NO5S | CID 4139999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Chemical properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

[1]

Compound Identity & Core Characteristics

This compound represents a "privileged structure" in drug discovery, combining the rigid, chiral architecture of pyrrolidine with the solubility-enhancing properties of N-methylpiperazine.[1] It serves as a critical amine building block for GPCR ligands (particularly Histamine H3 and Dopamine D3 antagonists) and kinase inhibitors.[1]

| Property | Detail |

| Chemical Name | (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine |

| CAS Number | 1067658-51-8 (Dihydrobromide); 2512230-61-2 (Trihydrochloride) |

| Molecular Formula | C₉H₁₉N₃ |

| Molecular Weight | 169.27 g/mol (Free Base) |

| Chirality | (S)-Enantiomer at Pyrrolidine C3 |

| Primary Reactivity | Secondary Amine (Pyrrolidine N) |

Structural Significance

The molecule features two distinct basic centers and one nucleophilic handle:[1]

-

Pyrrolidine Nitrogen (Secondary): The primary vector for derivatization (acylation, alkylation, SNAr).[1]

-

Piperazine N1 (Methylated Tertiary): Acts as a basic center (pKa ~9.[1]0) to improve aqueous solubility and pharmacokinetic (PK) profiles.[1][2]

-

Chiral Vector: The (S)-configuration at C3 projects the piperazine tail into a specific vector, often crucial for fitting into hydrophobic pockets of receptors (e.g., GPCR orthosteric sites).[1]

Physicochemical Profile

Understanding the ionization state is critical for coupling reactions and formulation.[1]

| Parameter | Value (Approx/Calc) | Significance |

| pKa₁ (Pyrrolidine NH) | ~10.5 | Highly basic; positively charged at physiological pH.[1] |

| pKa₂ (Piperazine N-Me) | ~9.0 | Moderately basic; solubility enhancer.[1] |

| pKa₃ (Piperazine N-Internal) | ~5.5 | Low basicity due to steric/inductive effects.[1] |

| LogP | 0.2 - 0.5 | Hydrophilic; good for lowering LogP of lipophilic warheads.[1] |

| TPSA | ~35 Ų | High polar surface area relative to size; supports BBB penetration if capped.[1] |

| Solubility | High (Water/Methanol) | Free base is hygroscopic; salts (HCl, HBr) are stable solids.[1] |

Synthetic Methodology

To ensure high enantiomeric excess (ee%), a stereoselective route relying on SN2 inversion is superior to reductive amination of the ketone (which yields racemates).[1]

Protocol: Stereoselective Synthesis via SN2 Inversion

Objective: Synthesize (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine from (R)-N-Boc-3-hydroxypyrrolidine.

Mechanism: The synthesis leverages the Walden inversion during the displacement of a mesylate leaving group by the piperazine nucleophile.

Step-by-Step Workflow

-

Activation:

-

Displacement (The Critical Step):

-

Reagents: 1-Methylpiperazine (3.0 eq - excess required to drive kinetics).

-

Conditions: Acetonitrile or DMF, Reflux (80°C), 12-24h.

-

Mechanism: The secondary nitrogen of piperazine attacks C3 of the pyrrolidine.

-

Result: Inversion of configuration from (R) to (S).

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Process: Removal of the Boc group to liberate the secondary amine.

-

Purification: Recrystallization of the HCl salt or ion-exchange chromatography for the free base.[1]

-

Visualization: Synthetic Pathway

Caption: Stereoselective synthesis utilizing SN2 inversion to guarantee (S)-configuration.

Reactivity & Selectivity Profile

In drug design, this molecule is almost exclusively used as a nucleophile via the pyrrolidine nitrogen.

Chemoselectivity Guide

-

Nucleophilicity: Pyrrolidine NH > Piperazine N-Me (Tertiary) >> Piperazine N-Internal.[1]

-

Acylation/Amide Coupling:

-

SNAr Reactions:

Visualization: Reactivity Logic

Caption: The pyrrolidine NH drives synthetic coupling, while the piperazine moiety modulates basicity.[1]

Handling & Stability (MSDS Summary)

-

Physical State: The free base is often a viscous oil or low-melting solid; hygroscopic.[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Salt Forms: The Trihydrochloride (3HCl) or Dihydrobromide (2HBr) salts are preferred for bench stability and are non-hygroscopic powders.

Applications in Drug Discovery[1][5][11]

-

H3 Receptor Antagonists: The N-methylpiperazine moiety mimics the basic imidazole found in histamine, while the pyrrolidine provides a rigid spacer.[1]

-

Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.[1]

-

PROTAC Linkers: The diamine nature allows it to serve as a rigidifying element in linkers connecting E3 ligase ligands to warheads.[1]

References

-

Synthesis and Properties of Piperazine Derivatives. PubChem Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Stereoselective Synthesis of Pyrrolidine-Containing Drugs. PMC - National Institutes of Health. Available at: [Link]

-

pKa Values of Substituted Piperazines. ResearchGate. Available at: [Link]

Sources

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 2. scilit.com [scilit.com]

- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Identification, Characterization, and Synthetic Utility of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Executive Summary

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a highly versatile, chiral heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring both a tertiary piperazine and a secondary pyrrolidine amine, this diamine scaffold is a privileged motif for targeting G-protein-coupled receptors (GPCRs) and kinase enzymes.

Due to the inherent instability and hygroscopicity of the free base, the compound is predominantly isolated, stored, and commercially supplied as a trihydrochloride salt (CAS: 2512230-61-2 ). This whitepaper provides a comprehensive guide to its physicochemical identification, analytical validation, and handling protocols for downstream synthesis, designed specifically for drug development professionals.

Physicochemical Profiling & CAS Identification

The identification of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine relies on distinguishing its free base form from its stable salt forms. The trihydrochloride salt is the industry standard for ensuring long-term shelf stability.

Causality of Salt Selection: Free amines of this structural class are highly prone to environmental oxidation and carbamate formation via atmospheric CO₂ absorption. The trihydrochloride salt locks the lone electron pairs of the nitrogen atoms, providing a stable, crystalline solid that resists degradation.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Free Base | Trihydrochloride Salt |

| CAS Number | Unspecified | 2512230-61-2 |

| Molecular Formula | C₉H₁₉N₃ | C₉H₂₂Cl₃N₃ |

| Molecular Weight | 169.27 g/mol | 278.65 g/mol |

| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |

| Solubility | DCM, MeOH, EtOAc | Water, DMSO, MeOH |

| Storage Conditions | -20°C, Argon atmosphere | Room Temp, Dark, Inert Atmosphere |

| Purity Standard | >95% | ≥96% |

Data synthesized from commercial specifications provided by [1] and [2].

Analytical Validation: LC-MS and Chiral HPLC

Because the molecule contains three basic nitrogen centers, standard acidic chromatographic methods often fail due to poor retention and peak tailing. As a best practice, analytical conditions must be adapted to account for the compound's high polarity and basicity.

Protocol 1: LC-MS Identification Workflow

-

Causality in Method Design: Using a high-pH mobile phase ensures the amines remain deprotonated, allowing the compound to partition effectively into the C18 stationary phase rather than eluting immediately in the void volume.

-

Sample Preparation: Dissolve 1 mg of the trihydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute 1:10 with Mobile Phase A.

-

Column Selection: Use a base-resistant C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with Ammonia).

-

Solvent B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

-

Detection: Electrospray Ionization (ESI) in positive mode.

-

Self-Validation Step: Confirm the presence of the [M+H]⁺ peak at m/z 170.1. The presence of the trihydrochloride salt will not affect the positive ion mass of the free base in the mass spectrometer.

Protocol 2: Chiral Purity Determination (ee%)

-

Causality in Method Design: The addition of Diethylamine (DEA) is critical. DEA acts as a competing base, masking residual silanols on the chiral stationary phase and preventing severe peak tailing of the pyrrolidine moiety.

-

Sample Preparation: Dissolve 2 mg of the compound in 1 mL of Ethanol.

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Isocratic Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Flow Rate & Temperature: 1.0 mL/min at 25°C.

-

Detection: UV absorbance at 210 nm.

-

Self-Validation Step: Inject a racemic standard of 1-Methyl-4-(pyrrolidin-3-yl)piperazine first. Compare the retention times to confirm the baseline resolution of enantiomers and calculate the exact enantiomeric excess (ee) of the (S)-isomer.

Synthetic Workflows & Handling

To utilize the compound in cross-coupling (e.g., Buchwald-Hartwig amination) or amide bond formation, the trihydrochloride salt must be converted to its reactive free base prior to the reaction.

Protocol 3: Self-Validating Free-Basing Procedure

-

Suspension: Suspend 500 mg of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride in 10 mL of Dichloromethane (DCM).

-

Basification: Slowly add 10 mL of 2N aqueous NaOH under vigorous stirring.

-

Self-Validation Step: The pH of the aqueous layer must be tested with indicator paper and confirmed to be >12. If the pH is lower, the secondary amine will remain protonated and trapped in the aqueous phase, destroying your yield.

-

-

Extraction: Due to the high polarity of the free triamine, pure DCM will result in poor recovery. Extract the aqueous layer with a mixture of 10% Methanol in DCM (3 x 15 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

-

Storage: Use the resulting free base immediately in your target synthesis, or store under an inert Argon atmosphere at -20°C to prevent degradation [3].

Process Visualization

Experimental workflow from storage to downstream synthesis of the piperazine derivative.

References

Unlocking the Pharmacological Potential of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine: Mechanisms of Action in CNS Therapeutics and Antimicrobial Resistance

[label="Read Fluorescence\nEx:350

Finalizing Whitepaper Content

I've just finished the whitepaper's main sections. I've included detailed explanations of the experimental methodologies, especially the causality behind choices like pre-soaking glass fiber filters in PEI for the radioligand binding assay. My emphasis is on clarity and the logical flow of information. The DOT diagrams are finalized, and references are double-checked.

Refining Experimental Rationale

I'm now integrating the provided "why" of Hoechst 33342's use in the efflux assay, focusing on its self-validating nature. I will also incorporate the need for PEI in the radioligand binding assay. My goal is to enhance the whitepaper's scientific rigor and build trust by meticulously explaining the reasons behind each experimental step, and I've also re-reviewed prompt constraints.

\n\nI've finalized the explanation for using Hoechst 33342. I've focused on how it's a perfect indicator due to its fluorescence, triggered only when it's inside the cell. I'm emphasizing the direct correlation between fluorescence increase and pump inhibition, making it a self-validating system. I'm building on this by explaining how the pre-soaking of glass fiber filters in PEI enhances ligand binding in the radioligand assay. My whitepaper is ready.

Executive Summary & Structural Rationale

In modern rational drug design, the identification of versatile, high-efficiency pharmacophores is critical. (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral, bicyclic aliphatic diamine that has emerged as a highly privileged scaffold. Rather than functioning as a standalone therapeutic, this moiety is strategically grafted onto larger molecular architectures to tune physicochemical properties and dictate specific target engagement.

The structural brilliance of this scaffold lies in its dual-basic centers (pKa ~8.5 and ~9.2) and its rigid, chiral 3D conformation. The (S)-enantiomer specifically directs the spatial vector of the piperazine ring relative to the pyrrolidine core, optimizing dihedral angles for deep-pocket protein binding. This whitepaper dissects the two primary mechanisms of action where this scaffold excels: Histamine H3 Receptor (H3R) Inverse Agonism in the central nervous system (CNS), and Bacterial Efflux Pump Inhibition , acting as an Antibiotic Resistance Breaker (ARB).

Primary Mechanism of Action: Histamine H3 Receptor (H3R) Inverse Agonism

The Histamine H3 Receptor is a presynaptic G protein-coupled receptor (GPCR) that regulates the release of histamine and other critical neurotransmitters (e.g., acetylcholine, dopamine) . Because H3R exhibits high constitutive activity, compounds containing the piperazine-pyrrolidine scaffold often act as inverse agonists rather than neutral antagonists .

The Causality of Target Engagement

The mechanism of action is driven by a highly specific electrostatic interaction. At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This cationic center forms a critical, charge-reinforced salt bridge with the highly conserved Asp114 (Asp3.32) residue located in Transmembrane Domain 3 (TM3) of the H3R orthosteric pocket.

By locking the receptor into an inactive conformation, the scaffold prevents the dissociation of the Gαi/o subunit from the Gβγ complex. This causality directly relieves the GPCR-mediated inhibition of Adenylyl Cyclase (AC). The subsequent accumulation of intracellular cAMP activates downstream kinases, ultimately triggering the exocytosis of neurotransmitter vesicles.

Fig 1: H3R Inverse Agonism Signaling Pathway modulated by the piperazine-pyrrolidine scaffold.

Secondary Mechanism of Action: Antibiotic Resistance Breaker (Efflux Pump Inhibition)

In the fight against multidrug-resistant (MDR) Gram-negative bacteria (e.g., Pseudomonas aeruginosa), the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold has demonstrated profound utility as an efflux pump inhibitor .

The Causality of Steric Blockade

Gram-negative pathogens utilize Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC complex, to expel antibiotics from the periplasm. The piperazine-pyrrolidine motif acts as a competitive substrate. Its rigid, bulky, and dicationic nature allows it to lodge deeply into the distal binding pocket of the AcrB transporter protein. By occupying this hydrophobic cleft, the scaffold sterically hinders the peristaltic motion of the pump, preventing the extrusion of primary antibiotics (like fluoroquinolones or beta-lactams) and restoring their bactericidal efficacy.

Fig 2: Workflow for validating efflux pump inhibition via Hoechst 33342 dye accumulation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee reproducible, high-fidelity data.

Protocol A: Radioligand Displacement Assay for H3R Affinity

This assay quantifies the binding affinity (Ki) of the scaffold to the H3 receptor by measuring its ability to competitively displace a known radioactive agonist.

-

Membrane Preparation: Homogenize CHO-K1 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures prevent endogenous protease activity from degrading the GPCRs.

-

Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the positively charged radioligand, ensuring the final radioactive count strictly represents receptor-bound ligand.

-

Incubation: Combine 50 µg of membrane protein, 1 nM [3H]N-alpha-methylhistamine (radioligand), and varying concentrations of the scaffold (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Termination & Filtration: Rapidly filter the mixture through the PEI-treated GF/B filters using a cell harvester. Wash three times with ice-cold buffer. Causality: The rapid temperature drop freezes membrane fluidity and traps the bound radioligand-receptor complexes on the filter while washing away unbound radioligand.

-

Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Efflux Pump Inhibition Assay

This assay uses Hoechst 33342 to evaluate the scaffold's ability to block the AcrAB-TolC pump. Causality of the Dye: Hoechst 33342 is a lipophilic dye that fluoresces intensely only when bound to the minor groove of DNA. In wild-type bacteria, it is rapidly pumped out before reaching the nucleoid. High fluorescence directly and exclusively correlates with successful pump inhibition.

-

Culture Standardization: Grow E. coli (wild-type and ΔacrAB mutants as controls) in Mueller-Hinton broth to an OD600 of 0.5. Centrifuge and resuspend in PBS (pH 7.4) supplemented with 1 mM MgSO4. Causality: MgSO4 stabilizes the outer membrane, preventing artificial dye leakage that could skew fluorescence readings.

-

Compound Addition: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well plate. Add the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold at varying concentrations (1 to 100 µM).

-

Dye Introduction: Add Hoechst 33342 to a final concentration of 2.5 µM.

-

Kinetic Readout: Immediately measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 350 nm, Emission: 460 nm).

-

Validation: The ΔacrAB mutant strain must show rapid, maximum fluorescence (positive control for zero efflux), while the untreated wild-type must show near-zero fluorescence (negative control for maximum efflux).

Quantitative Data Presentation

The physicochemical and pharmacological properties of the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold dictate its behavior in both in vitro assays and in vivo biological systems.

| Parameter | Value / Characteristic | Biological Relevance |

| Molecular Weight | 183.29 g/mol | High ligand efficiency; ideal for fragment-based drug discovery (FBDD) without inflating the final drug's mass. |

| pKa (Piperazine N4) | ~8.5 | Ensures protonation at physiological pH for critical GPCR salt-bridge formation (Asp3.32). |

| pKa (Pyrrolidine N1) | ~9.2 | Maintains high basicity for secondary hydrogen bonding networks in deep protein pockets. |

| LogD (pH 7.4) | ~0.8 - 1.2 | Optimal lipophilicity for passive Blood-Brain Barrier (BBB) permeation, crucial for CNS targets. |

| H3R Affinity (Ki) | Scaffold-dependent (Low nM) | Strong target engagement for central nervous system modulation and neurotransmitter release. |

| Efflux IC50 | 10 - 50 µM range | Effective competitive inhibition of bacterial RND-family transporters, restoring antibiotic sensitivity. |

References

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. URL:[Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience (via PMC). URL:[Link]

- WO2018220365A1 - Antibiotic resistance breakers.Google Patents.

Technical Whitepaper: Target Deconvolution and Pharmacological Profiling of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

This guide outlines a rigorous technical framework for investigating the biological targets of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine , a privileged diamine scaffold predominantly associated with Histamine H3 Receptor (H3R) antagonism.

Executive Summary & Chemical Context[1][2][3][4][5][6]

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine (CAS: 1067658-51-8 for 2HBr salt) represents a high-value pharmacophore in medicinal chemistry. Unlike non-specific building blocks, this diamine motif is structurally pre-organized to interact with aminergic G-Protein Coupled Receptors (GPCRs).

Its primary biological utility lies in its role as a basic amine "head group" for Histamine H3 Receptor (H3R) antagonists and inverse agonists. The molecule mimics the ethylamine side chain of histamine but introduces conformational rigidity, enhancing selectivity and metabolic stability.

Primary Biological Targets:

-

Histamine H3 Receptor (H3R): High-affinity antagonism/inverse agonism (primary target).

-

Sigma Receptors (

): Common off-target for basic piperazine scaffolds. -

hERG Potassium Channel: Critical safety target due to the basic lipophilic nature of derivatives.

Mechanistic Rationale: Why This Scaffold Targets H3R

The H3 receptor is a

The (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine scaffold functions through a specific molecular interaction mechanism:

-

The Pyrrolidine Nitrogen (Secondary Amine): Often serves as the attachment point for a lipophilic "tail" (e.g., benzonitrile, aryl ether) that occupies the hydrophobic pocket of the receptor.

-

The Piperazine Nitrogen (Tertiary Amine): The

-methyl group and the basic nitrogen interact electrostatically with Asp3.32 in Transmembrane Domain 3 (TM3). -

Stereochemistry (S-enantiomer): The (S)-configuration dictates the vector of the piperazine ring relative to the pyrrolidine, optimizing the fit within the H3R orthosteric pocket and often providing superior affinity over the (R)-enantiomer.

Visualization: H3R Signaling & Antagonism Mechanism

Figure 1: Mechanism of Action. The scaffold blocks the constitutive activity of the H3 autoreceptor, preventing the feedback loop that normally inhibits neurotransmitter release.

Experimental Protocol: Validating Biological Targets

To investigate this scaffold, a hierarchical screening approach is required. Direct binding must be confirmed before functional output.

Phase 1: In Vitro Radioligand Binding (Target Confirmation)

Objective: Determine the affinity (

Reagents:

-

Source: HEK-293 cells stably expressing human H3R.

-

Radioligand:

- -

Non-specific control: Thioperamide (

).

Protocol:

-

Membrane Prep: Harvest HEK-hH3R cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000

. Resuspend pellet in assay buffer. -

Incubation: In 96-well plates, mix:

-

Membrane suspension (

-

-

Test Compound (Serial dilution

-

Membrane suspension (

-

Equilibrium: Incubate for 60 minutes at

. -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Phase 2: Functional Assay (GTP S Binding)

Since H3R is

Protocol:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM

, -

Reaction: Incubate membranes with

( -

Agonist Challenge: To test for antagonism , add an

concentration of the agonist (R)- -

Inverse Agonism: Incubate membranes without agonist. If the compound reduces basal

binding below control levels, it acts as an inverse agonist (common for H3R ligands).

Selectivity & Safety Profiling (Off-Target Analysis)

A critical step in investigating this scaffold is ensuring it does not bind promiscuously to other cationic amine targets.

Comparative Selectivity Table

| Target | Relevance | Assay Method | Acceptance Criteria (Hit Validation) |

| Histamine H3 | Primary Target | Radioligand Binding ( | |

| Histamine H4 | Homologue | Radioligand Binding ( | Selectivity Ratio |

| Sigma-1 ( | Off-Target | Binding ( | |

| hERG | Cardiac Safety | Patch Clamp (CHO cells) | |

| Muscarinic M1 | Cognition | Binding ( |

Note on hERG: The piperazine moiety is a known pharmacophore for hERG channel blockade, which can cause QT prolongation. It is imperative to run a hERG displacement assay early in the investigation of any derivative containing this scaffold.

Screening Workflow Diagram

This workflow illustrates the logical progression from scaffold acquisition to validated hit.

Figure 2: Investigation Workflow. A stepwise filter to validate the scaffold's activity and selectivity profile.

References

-

Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology. Link

-

Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine H3 antagonists: development of a rigid analogue of the piperazine-containing H3 antagonist A-331440." Journal of Medicinal Chemistry. Link

-

Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][3] Drug Discovery Today. Link

-

Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor ligands with the pyrrolidine moiety." Pharmazie.[4][1][5] Link

-

CHEMBL Database. "Compound Report: (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine." EMBL-EBI. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists - Google Patents [patents.google.com]

- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary In Vitro Screening of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine: A Technical Guide

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1] The novel compound, (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, incorporates this key moiety, suggesting potential for biological activity. This guide outlines a comprehensive and logical in vitro screening cascade designed to elucidate the pharmacological profile of this compound.

As a senior application scientist, the proposed workflow is not merely a sequence of assays but a strategic, iterative process. We begin with broad, high-throughput screens to cast a wide net for potential biological activity, followed by more focused secondary assays to determine potency and selectivity. Concurrently, we assess potential liabilities and early drug-like properties to build a comprehensive initial profile of the compound. This approach is designed to maximize data generation while conserving resources, providing a solid foundation for further drug development efforts.

Physicochemical Properties and Early ADME Profiling

A foundational understanding of a compound's physicochemical properties is crucial, as they heavily influence its pharmacokinetic behavior.[][3] Computational models can provide initial estimates of these properties, guiding early formulation and experimental design.[][3]

Table 1: Predicted Physicochemical Properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

| Property | Predicted Value | Significance |

| Molecular Weight | 183.29 g/mol | Within the range for good oral bioavailability. |

| logP | 0.2 | Indicates a relatively hydrophilic nature.[4] |

| pKa | Basic | The presence of multiple nitrogen atoms suggests basicity, which will influence solubility and receptor interactions. |

| Polar Surface Area (PSA) | 15.27 Ų | Low PSA suggests good potential for cell membrane permeability. |

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are pivotal for identifying potential developmental liabilities.[4][5][6] These assays help to de-risk candidates and guide chemical modifications to improve their pharmacokinetic profile.[7]

Recommended Early ADME Assays:

-

Aqueous Solubility: Determining the solubility of the compound in physiological buffers is critical for ensuring its availability for biological activity in in vitro assays and for predicting its absorption in vivo.

-

Plasma Protein Binding: This assay measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[8]

-

Metabolic Stability: Using liver microsomes, this assay provides an initial assessment of the compound's susceptibility to metabolism by key drug-metabolizing enzymes.[4][8]

In Vitro Screening Cascade

The proposed screening cascade is a multi-tiered approach designed to efficiently identify and characterize the biological activity of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.

Caption: A logical workflow for the in vitro screening of a novel compound.

Phase 1: Primary Screening

The initial phase aims to identify any significant biological activity and to determine a suitable concentration range for subsequent assays.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] This initial screen is crucial for identifying any inherent cytotoxicity of the compound and for establishing a non-toxic concentration range for further cell-based assays.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[1]

-

Incubation: Incubate the cells with the compound for 24 to 72 hours.[11]

-

MTT Addition: Add 10-50 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][12]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.[13]

Table 2: Hypothetical Cytotoxicity Data for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

| Concentration (µM) | % Cell Viability |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 89.7 |

| 50 | 75.4 |

| 100 | 52.1 |

| IC50 (µM) | >100 |

Broad Receptor Profiling (Radioligand Binding Assays)

Given the structural similarities of the piperazine core to ligands for various G-protein coupled receptors (GPCRs) and ion channels, a broad receptor screen is a logical next step.[14][15] Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a wide range of molecular targets.[16][17]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors.[18]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor, and (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine at a fixed concentration (e.g., 10 µM).[16][19]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[16]

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[16]

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.[16]

-

Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) indicates a potential interaction with the target receptor.

Phase 2: Secondary Screening and Mechanism of Action

If the primary screening reveals significant activity at one or more targets, the next phase focuses on confirming these hits, determining their potency, and elucidating their mechanism of action.

Dose-Response and Affinity Determination

For any "hits" from the broad receptor screen, a full dose-response curve should be generated to determine the IC50 (for inhibition) or EC50 (for activation) and the binding affinity (Ki). This is achieved by performing the same binding or functional assay with a range of concentrations of the test compound.[13]

Enzyme Inhibition Assays

Based on the piperazine scaffold, potential targets include enzymes involved in neurotransmitter metabolism, such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[13][20]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[13][21]

-

Assay Setup: In a 96-well plate, add the buffer, DTNB, AChE solution, and varying concentrations of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. Include a positive control (e.g., Donepezil) and a negative control (no inhibitor).[13]

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C.[13]

-

Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.[13]

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.[13]

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the negative control.[13] The IC50 value is then calculated from a dose-response curve.

Caption: The principle of the Ellman's method for AChE inhibition.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme and Substrate: Use recombinant human MAO-A and MAO-B enzymes and a suitable substrate such as kynuramine.[22]

-

Assay Procedure: In a 96-well plate, incubate the MAO enzyme with varying concentrations of the test compound.[23]

-

Reaction Initiation: Add the substrate to initiate the reaction.

-

Detection: The product of the reaction, 4-hydroxyquinoline, can be detected by fluorescence, or the production of hydrogen peroxide can be measured using a coupled colorimetric or fluorimetric assay.[20][24]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.[23]

Functional Cellular Assays

If the compound shows affinity for a GPCR, a functional assay is necessary to determine if it acts as an agonist, antagonist, or inverse agonist.

-

cAMP Assays: For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP levels can be measured using various commercial kits.[14][25]

-

Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, the release of intracellular calcium can be measured using fluorescent calcium indicators.[14][26]

Phase 3: Safety and Liability Screening

Early identification of potential safety issues is critical to avoid late-stage failures in drug development.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to life-threatening cardiac arrhythmias.[27][28] Therefore, assessing a compound's activity at this channel is a standard part of safety pharmacology.[27]

Experimental Protocol: hERG Patch Clamp Assay

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[29]

-

Electrophysiology: Use automated or manual patch-clamp electrophysiology to measure the ionic current through the hERG channels in the presence of varying concentrations of the test compound.[27][29]

-

Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value is a significant safety concern.

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[7]

Experimental Protocol: CYP Inhibition Assay

-

Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[7]

-

Assay Procedure: Incubate the enzymes with a specific substrate and varying concentrations of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.

-

Detection: Measure the formation of the metabolite using LC-MS/MS.[7]

-

Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

Table 3: Hypothetical Safety and Liability Profile

| Assay | Result (IC50, µM) | Interpretation |

| hERG Inhibition | >50 | Low risk of cardiotoxicity. |

| CYP3A4 Inhibition | 25 | Moderate potential for drug-drug interactions. |

| CYP2D6 Inhibition | >50 | Low potential for drug-drug interactions. |

Conclusion

This in-depth technical guide provides a structured and scientifically grounded framework for the preliminary in vitro screening of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. By systematically evaluating its physicochemical properties, cytotoxicity, target engagement, mechanism of action, and potential safety liabilities, researchers can build a comprehensive initial profile of the compound. The data generated from this screening cascade will be instrumental in making informed decisions about the future development of this promising molecule.

References

-

Selvita. In Vitro ADME. [Link]

-

Reaction Biology. GPCR Assay Services. [Link]

-

Creative Bioarray. GPCR Screening Services. [Link]

-

Cyrusbio. MTT Assay Protocol. [Link]

-

Bio-protocol. 2.11.1. MTT Assay for Cytotoxicity Evaluation. [Link]

-

Symeres. In vitro ADME drug discovery services. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

NeuroProof. In vitro Disease Models for Screening Services. [Link]

-

Sygnature Discovery. Ion Channel Assays. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Stemmatters. Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

-

ApconiX. ION Channel Screening. [Link]

-

Reaction Biology. Ion Channel Assays. [Link]

-

eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

PMC. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

-

MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

-

Sygnature Discovery. GPCR Assays. [Link]

-

SpringerLink. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

-

ION Biosciences. Gαq GPCR assays. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. Radioligand binding methods: practical guide and tips. [Link]

-

ARCHIE-WeSt. Developing physics-based methods for predicting physico-chemical properties required in pharmaceutical drug discovery and manufacturing. [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. [Link]

-

Reaction Biology. Herg Assay Services. [Link]

-

BioVision. Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

-

PMC. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

-

PMC. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

-

The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]

-

Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

-

Charles River Laboratories. Ion Channel Assays. [Link]

-

ibidi. 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. [Link]

-

Frontiers. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Evotec. hERG Safety Assay. [Link]

-

InnoSer. Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

Sources

- 1. ionbiosciences.com [ionbiosciences.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. infinixbio.com [infinixbio.com]

- 5. selvita.com [selvita.com]

- 6. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 7. criver.com [criver.com]

- 8. symeres.com [symeres.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. resources.bio-techne.com [resources.bio-techne.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. ionbiosciences.com [ionbiosciences.com]

- 27. criver.com [criver.com]

- 28. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]

- 29. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine comprehensive literature review

An In-Depth Technical Guide to (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Abstract

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chiral heterocyclic compound featuring two key pharmacophoric scaffolds: a piperazine ring and a pyrrolidine ring. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). Its ability to interact with various neurotransmitter systems, coupled with favorable physicochemical properties that can enhance aqueous solubility, makes it an invaluable component in drug design. Similarly, the pyrrolidine ring is a versatile building block found in numerous bioactive molecules. This guide provides a comprehensive review of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, consolidating available data on its synthesis, physicochemical properties, and known pharmacological context. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a key intermediate or starting point for novel therapeutic agents.

Physicochemical and Structural Properties

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a diamine characterized by a stereocenter at the C3 position of the pyrrolidine ring. The molecule's two nitrogen-containing rings confer specific properties, such as basicity and the potential for multiple hydrogen bond interactions, which are critical for receptor binding and pharmacokinetic profiles. The N-methyl group on the piperazine ring increases lipophilicity and can influence metabolic stability and receptor selectivity compared to its unsubstituted counterpart.

Table 1: Key Properties of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine and its Salts

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉N₃ | |

| Molecular Weight | 169.27 g/mol (Free Base) | Inferred |

| 278.65 g/mol (Trihydrochloride Salt) | ||

| CAS Number | 2512230-61-2 (Trihydrochloride Salt) | |

| 1067658-51-8 (Dihydrobromide Salt) | ||

| Physical Form | Solid (as hydrochloride salt) | |

| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place | |

| InChI Key (HCl Salt) | IVMWYPBOTNWLLF-DXYFNVQQSA-N |

Synthesis and Manufacturing Strategies

The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine hinges on the stereoselective construction of the chiral pyrrolidine core and its subsequent coupling with the 1-methylpiperazine moiety. The primary challenge lies in obtaining the enantiomerically pure (S)-3-aminopyrrolidine precursor.

Synthesis of the Chiral Precursor: (S)-3-Aminopyrrolidine

The synthesis of optically active 3-aminopyrrolidine derivatives is a well-documented field, driven by their importance as intermediates for pharmaceuticals. Common strategies start from readily available chiral pool materials:

-

From L-Aspartic Acid: This approach involves the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing steps to yield (S)-1-benzylpyrrolidin-3-amine, which can then be debenzylated.

-

From trans-4-Hydroxy-L-proline: This method utilizes a series of reactions including decarboxylation, N-protection (e.g., with a Boc group), sulfonation of the hydroxyl group, and an Sₙ2 reaction with an azide source (which inverts the stereocenter), followed by reduction of the azide to the amine.

The amino group of the resulting (S)-3-aminopyrrolidine must be protected to ensure regioselective alkylation on the ring nitrogen in the subsequent coupling step. The tert-butoxycarbonyl (Boc) group is a common and effective choice, being stable under various conditions and easily removable with acid.

Coupling and Final Assembly

Once a suitable N-protected (S)-3-aminopyrrolidine derivative is obtained, it can be coupled with 1-methylpiperazine. A representative synthetic pathway is outlined below.

Caption: General synthetic workflow for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative method based on standard organic chemistry transformations for nucleophilic substitution and deprotection.

Step 1: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine

-

Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with 1-Methylpiperazine

-

Dissolve the crude N-Boc-(S)-3-methanesulfonyloxy-pyrrolidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add 1-methylpiperazine (1.5-2.0 eq) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess reagents.

-

Dry the organic layer and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in a suitable solvent like methanol or dioxane.

-

Add an excess of a strong acid, such as 4M HCl in dioxane or a saturated solution of HCl in methanol.

-

Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt may form.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under vacuum. The resulting solid can be triturated with a solvent like diethyl ether to afford the final (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine salt as a solid.

Pharmacological Context and Therapeutic Potential

While specific preclinical or clinical data for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is not extensively published in peer-reviewed journals, its structural components provide a strong basis for predicting its pharmacological profile and potential applications. The piperazine heterocycle is a cornerstone of CNS drug discovery.

Probable Mechanism of Action

Piperazine derivatives are well-known for their interactions with monoaminergic systems. They frequently act as ligands for dopamine (D₂, D₃), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀), and adrenergic receptors. Furthermore, many piperazine-containing compounds are potent inhibitors of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The specific substitution pattern on the two piperazine nitrogens dictates the receptor affinity and selectivity profile.

Caption: Potential CNS targets for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine.

Patented and Investigational Uses

The true value of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is evident from its inclusion as a key building block in patent literature for a diverse range of therapeutic targets:

-

Cysteine Proteinase Inhibitors: This compound is cited in patents for novel cysteine proteinase inhibitors, suggesting applications in diseases where these enzymes are dysregulated, such as immunological disorders or cancer.

-

Kappa-Opioid Receptor Agonists: Analogues containing a similar core structure have been investigated as highly potent kappa-receptor agonists, which are of interest for treating pain, addiction, and depression.

-

Kinase Inhibitors: The piperazine scaffold is frequently used in the design of kinase inhibitors for oncology. A patent for an indolinone-based kinase inhibitor lists a closely related N-methylpiperazinyl moiety as part of the final active compound.

-

Antithrombotic Agents: Patents for piperazine derivatives with aggregation-inhibiting activity for treating thrombosis also describe related structures.

ADME-Tox Considerations

The piperazine ring generally imparts good aqueous solubility but also presents metabolic liabilities. The nitrogen atoms are susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation or oxidation. The N-methyl group on (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine may undergo demethylation to form the secondary amine, which could be an active metabolite. The pyrrolidine ring can also be a site for hydroxylation. A thorough metabolic stability assessment in liver microsomes would be a critical step in the preclinical development of any drug candidate derived from this scaffold.

Conclusion and Future Directions

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a high-value, chiral building block with significant potential in modern drug discovery. Its synthesis is achievable through established methodologies, and its structural features make it an attractive starting point for developing modulators of CNS targets, kinases, and other enzyme classes. Future research involving this scaffold should focus on:

-

Library Synthesis: Using this core, generate a library of diverse derivatives by modifying the pyrrolidine nitrogen to explore structure-activity relationships for various biological targets.

-

Pharmacological Profiling: Conduct comprehensive in vitro screening of the parent compound and its derivatives against a broad panel of CNS receptors and transporters to identify primary targets.

-

Lead Optimization: For any identified hits, perform medicinal chemistry optimization to improve potency, selectivity, and ADME properties, including metabolic stability and brain penetration.

The convergence of two powerful pharmacophores in a single, stereodefined molecule ensures that (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine will remain a relevant and valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.

- Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.

- Piperazine. Wikipedia.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89696) as highly potent kappa-receptor agonists. PubMed.

- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. Sigma-Aldrich.

- Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation.

- Piperazine compounds.

- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride. Sigma-Aldrich.

- (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine dihydrobromide. BLDpharm.

- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook.

Discovery and Synthesis of Novel Piperazine-Pyrrolidine Chemical Scaffolds

Strategic Rationale: The "Super-Scaffold" Concept

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures.[1] The fusion or linkage of piperazine and pyrrolidine rings represents a premier strategy to achieve this.

-

Piperazine: A privileged structure found in >80 FDA-approved drugs. It serves as a rigidifying linker that modulates solubility and basicity (pKa ~9.8 and 5.6), improving oral bioavailability.[1]

-

Pyrrolidine: A chiral, sp³-rich scaffold that mimics proline. It provides specific vector orientation for substituents, allowing precise targeting of receptor pockets (e.g., GPCRs, kinases).[1]

By combining these two, researchers create a Piperazine-Pyrrolidine Hybrid , a scaffold that offers:

-

High Fsp³ Fraction: Improving solubility and reducing promiscuous binding.

-

Tunable pKa: The distal nitrogen on the piperazine allows for salt formation and lysosomal trapping (if desired).

-

Stereochemical Vectors: The pyrrolidine C3/C2 centers allow for precise spatial arrangement of pharmacophores.

Scaffold Architecture & Retrosynthetic Analysis

We categorize these scaffolds into two distinct architectural classes. The choice of architecture dictates the synthetic strategy.

Class A: Linked Scaffolds (3-(Piperazin-1-yl)pyrrolidines)

-

Structure: A piperazine ring attached to the C3 position of a pyrrolidine.

-

Utility: High-throughput library generation; flexible linkers for GPCR agonists/antagonists (e.g., H3, CCR5).[1]

-

Key Disconnection: C3–N1 bond formation.

Class B: Spirocyclic Scaffolds (Spiro[piperidine-pyrrolidine])[1]

-

Structure: The two rings share a single carbon atom.

-

Utility: High rigidity; conformational locking; novel IP space.

-

Key Disconnection: Cyclization via double alkylation or 1,3-dipolar cycloaddition.[1]

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the synthetic route based on structural rigidity and stereochemical requirements.

Synthetic Methodologies: Validated Protocols

Protocol A: Reductive Amination (The Workhorse)

Application: Rapid generation of Class A scaffolds where stereochemical purity at the linkage point is secondary to throughput. Mechanism: Formation of an iminium ion followed by in situ hydride reduction.

Reagents:

-

Substrate: N-Boc-3-pyrrolidinone (commercially available or synthesized via Swern oxidation of N-Boc-3-pyrrolidinol).

-

Amine: 1-Boc-piperazine or substituted piperazine.

-